molecular formula C15H14N4O2S B2377409 N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide CAS No. 2380040-01-5

N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide

Cat. No.: B2377409
CAS No.: 2380040-01-5
M. Wt: 314.36
InChI Key: FRCBOTZBXGOFJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide is a heterocyclic compound that features a triazole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Attachment of the Methoxyphenyl Group:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a thiocarbonyl compound.

    Coupling of the Triazole and Thiophene Rings: The final step involves coupling the triazole and thiophene rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene ring.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound’s triazole and thiophene rings are known for their biological activity, making it a potential candidate for drug development, particularly as an antimicrobial, antifungal, or anticancer agent.

    Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers due to its conjugated system.

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide is largely dependent on its specific application. In medicinal chemistry, the compound may exert its effects by:

    Binding to Enzymes or Receptors: The triazole ring can interact with various enzymes or receptors, potentially inhibiting their activity.

    Disrupting Cellular Processes: The compound may interfere with cellular processes such as DNA replication or protein synthesis, leading to cell death in microbial or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

    Thiophene-2-carboxamide Derivatives: Compounds with similar thiophene structures used in various applications.

Uniqueness

N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide is unique due to its combination of a triazole and thiophene ring, which imparts distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to compounds with only one of these rings.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-21-13-6-4-12(5-7-13)19-10-11(17-18-19)9-16-15(20)14-3-2-8-22-14/h2-8,10H,9H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCBOTZBXGOFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)CNC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.